4-Fluoro-N-methylaniline

Catalog No.
S601529
CAS No.
459-59-6
M.F
C7H8FN
M. Wt
125.14 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Fluoro-N-methylaniline

CAS Number

459-59-6

Product Name

4-Fluoro-N-methylaniline

IUPAC Name

4-fluoro-N-methylaniline

Molecular Formula

C7H8FN

Molecular Weight

125.14 g/mol

InChI

InChI=1S/C7H8FN/c1-9-7-4-2-6(8)3-5-7/h2-5,9H,1H3

InChI Key

VLWRKVBQUANIGI-UHFFFAOYSA-N

SMILES

CNC1=CC=C(C=C1)F

Synonyms

4-fluoro-N-methylaniline

Canonical SMILES

CNC1=CC=C(C=C1)F

Molecular Structure Analysis

The key feature of 4-Fluoro-N-methylaniline's structure is the aromatic ring. This six-membered carbon ring has alternating single and double bonds, delocalizing electrons and creating a region of high electron density. A fluorine atom is attached at the para (4th) position of the ring, slightly withdrawing electron density from the ring due to its electronegativity. An amino group (NHCH₃) is attached to the ring at the same position, introducing a lone pair of electrons and making the molecule a secondary amine [].


Chemical Reactions Analysis

Synthesis of 4-fluoro-N-methylaniline can be achieved through various methods. One common approach involves the nucleophilic aromatic substitution reaction of 4-fluoro nitrobenzene with methylamine.

Balanced chemical equation:

C₆H₅FNO₂ (aq) + CH₃NH₂ (aq) → C₆H₅FNHCH₃ (aq) + HNO₂ (aq)

4-Fluoro-N-methylaniline can also undergo further reactions due to the presence of the amine group. For example, it can be reacted with strong acids to form salts or with acyl chlorides to form amides.


Physical And Chemical Properties Analysis

  • Melting point: 12-14 °C []
  • Boiling point: 193 °C []
  • Solubility: Soluble in organic solvents like ethanol, acetone, and dichloromethane []. Insoluble in water [].
  • Stability: Stable under normal storage conditions [].

Model Compound for Biotransformation Studies

4-Fluoro-N-methylaniline has been used as a model compound to study the in vivo and in vitro biotransformation of secondary aromatic amines []. Biotransformation refers to the metabolic processes that convert a chemical compound into different forms within an organism. Studying these processes is essential in understanding the potential toxicity and pharmacological effects of chemicals.

XLogP3

2.3

UNII

88F75YIS0F

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (97.5%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (97.5%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (97.5%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant

Other CAS

459-59-6

Wikipedia

P-fluoro-N-methylaniline

Dates

Modify: 2023-08-15

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